Ingavirin Ingavirin Ingavirin has been used in trials studying the treatment of Influenza and Common Cold.
Imidazolyl Ethanamide Pentandioic Acid is an orally bioavailable small molecule, with potential hematopoiesis inducing and antiviral activities. Upon oral administration, myelo001 stimulates the differentiation of bone marrow cells of the leukocytic, lymphocytic, and erythrocytic lineages, and prevents apoptosis of hematopoietic cells. This prevents chemotherapy-induced neutropenia (CIN), inhibits the risk of infections, increases tolerance and allows for the continuation of the neutropenia-inducing chemotherapeutic agent. In addition, myelo 001 has antiviral properties.
Brand Name: Vulcanchem
CAS No.: 219694-63-0
VCID: VC0530658
InChI: InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)
SMILES: C1=C(NC=N1)CCNC(=O)CCCC(=O)O
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol

Ingavirin

CAS No.: 219694-63-0

Cat. No.: VC0530658

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ingavirin - 219694-63-0

Specification

CAS No. 219694-63-0
Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
IUPAC Name 5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)
Standard InChI Key KZIMLUFVKJLCCH-UHFFFAOYSA-N
SMILES C1=C(NC=N1)CCNC(=O)CCCC(=O)O
Canonical SMILES C1=C(NC=N1)CCNC(=O)CCCC(=O)O
Appearance Solid powder

Introduction

Chemical Profile and Pharmacological Characteristics

Structural and Physicochemical Properties

Ingavirin’s molecular formula is C10H15N3O3\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{3}, with a molecular weight of 225.248 g/mol . The compound features a 1H-imidazol-4-yl heterocyclic scaffold linked to a pentanedioic acid moiety, enabling interactions with viral nucleoproteins . Its solubility in aqueous solutions and oral bioavailability facilitate once-daily dosing, a key advantage in clinical settings .

PropertyValue
Molecular FormulaC10H15N3O3\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{3}
Molecular Weight225.248 g/mol
CAS Registry Number219694-63-0
SolubilityHigh in polar solvents
Bioavailability>80% (oral administration)

Mechanism of Action

Ingavirin exhibits a dual mechanism:

  • Antiviral Activity: It inhibits nucleocapsid (N) protein oligomerization in influenza viruses, preventing cytoplasmic-to-nuclear transport essential for viral replication . This mechanism extends to SARS-CoV-2, where homology between coronavirus and influenza N proteins suggests similar interference .

  • Immunomodulation: Ingavirin enhances interferon (IFN)-α/β receptor expression, amplifying host cell sensitivity to IFN signaling without directly inducing IFN production . This potentiates innate antiviral defenses, particularly in early infection stages.

Preclinical Evaluation

Influenza Models

In murine studies, Ingavirin (15–30 mg/kg/day) reduced mortality by 40% and extended average lifespan by 4 days post-influenza A/H1N1 infection, comparable to oseltamivir (Tamiflu) . Viral titers in lung tissue decreased by 1–2 log10_{10}EID50_{50}/20 mg, correlating with preserved bronchial epithelium integrity .

ParameterIngavirin (20 mg/kg)Placebo
Mortality Reduction50%0%
Lung Viral Titer3.5 log10_{10}5.2 log10_{10}
Survival Extension+3.4 daysBaseline

Adenovirus and Parainfluenza Activity

In Syrian hamsters infected with adenovirus type 5, Ingavirin reduced hepatic viral titers by 1 log10_{10}TCID50_{50} and diminished inflammation foci by 50%. Hepatocyte vacuolization, a marker of adenoviral cytotoxicity, was absent in treated animals .

Clinical Efficacy

Influenza Treatment

A randomized trial (n=105n = 105) compared Ingavirin (90 mg/day) to arbidol (200 mg q.i.d.) and placebo. Ingavirin shortened febrile periods to 34.5 hours versus 48.4 hours for arbidol (p<0.01p < 0.01) and 72 hours for placebo . Adverse events were negligible, contrasting with arbidol’s gastrointestinal toxicity .

COVID-19 Applications

The Russian Ministry of Health included Ingavirin in COVID-19 treatment guidelines in 2022, citing in silico evidence of ACE2-spike protein interaction inhibition . Molecular docking studies revealed a binding affinity (ΔG=8.53kcal/mol\Delta G = -8.53 \, \text{kcal/mol}) superior to melatonin (6.57kcal/mol-6.57 \, \text{kcal/mol}) . Although clinical data remain limited, its immunomodulatory properties theoretically mitigate cytokine storms in severe cases .

Current Therapeutic Status

Approved in Russia for:

  • Influenza A/B: 90 mg/day for 5–7 days in adults .

  • Pediatric Use: Syrup formulation authorized for children ≥6 months .

  • COVID-19: Off-label use in adults under federal guidelines .

Future Directions

  • SARS-CoV-2 Clinical Trials: Rigorous phase III trials are needed to validate in silico predictions .

  • Combination Therapies: Synergy with direct-acting antivirals (e.g., remdesivir) warrants exploration .

  • Broad-Spectrum Potential: Activity against adenoviruses and parainfluenza suggests utility in immunocompromised populations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator